4-Fluoro-1H-indazole-6-carbaldehyde
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Overview
Description
4-Fluoro-1H-indazole-6-carbaldehyde is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring system. The presence of a fluorine atom at the 4-position and an aldehyde group at the 6-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazole-6-carbaldehyde typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of hydrazine and a suitable solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper acetate, can facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Fluoro-1H-indazole-6-carboxylic acid.
Reduction: 4-Fluoro-1H-indazole-6-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1H-indazole-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-indazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
- 4-Bromo-1H-indazole-6-carbaldehyde
- 4-Chloro-1H-indazole-6-carbaldehyde
- 4-Methyl-1H-indazole-6-carbaldehyde
Comparison: 4-Fluoro-1H-indazole-6-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making this compound potentially more effective in certain applications compared to its bromo, chloro, and methyl counterparts .
Properties
Molecular Formula |
C8H5FN2O |
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Molecular Weight |
164.14 g/mol |
IUPAC Name |
4-fluoro-1H-indazole-6-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-4H,(H,10,11) |
InChI Key |
ZGMDATDXCUBJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)C=O |
Origin of Product |
United States |
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